

4-(4-Methylpiperazino)benzylamine molecular weight and formula

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Compound of Interest

Compound Name:	4-(4-Methylpiperazino)benzylamine
Cat. No.:	B1305955

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Technical Guide: 4-(4-Methylpiperazino)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(4-Methylpiperazino)benzylamine**, a key chemical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals.^[1] This document outlines its chemical properties, experimental protocols for its synthesis and analysis, and a visual representation of a general synthetic workflow.

Core Compound Data

The fundamental properties of **4-(4-Methylpiperazino)benzylamine** are summarized below, providing a clear reference for researchers.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₉ N ₃	[2]
Molecular Weight	205.2994 g/mol	[2]
CAS Number	216144-45-5	[2]
Appearance	Solid	[2]
Purity	Typically ≥97%	[1]
InChI Key	MZFQGKRIWIKPBT- UHFFFAOYSA-N	[2]

Experimental Protocols

While specific, detailed protocols for the synthesis of **4-(4-Methylpiperazino)benzylamine** are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from methods used for similar benzylamine and piperazine derivatives. The following protocols are generalized procedures and may require optimization for specific laboratory conditions.

General Synthesis of Benzylamine Derivatives

The synthesis of benzylamine derivatives often involves the reaction of a benzyl halide with an amine. A plausible route to **4-(4-Methylpiperazino)benzylamine** could involve the reaction of 4-(chloromethyl)benzonitrile with 1-methylpiperazine, followed by reduction of the nitrile group.

Materials:

- 4-(chloromethyl)benzonitrile
- 1-methylpiperazine
- A suitable solvent (e.g., acetonitrile, DMF)
- A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
- A reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), H₂/Raney Nickel)

- Anhydrous ether or THF (for reduction)
- Hydrochloric acid (for salt formation and purification)
- Sodium hydroxide (for free-basing)
- Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:**• N-Alkylation:**

- In a round-bottom flask, dissolve 4-(chloromethyl)benzonitrile and a slight excess of 1-methylpiperazine in a suitable solvent.
- Add a non-nucleophilic base to scavenge the HCl formed during the reaction.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, filter the reaction mixture to remove the base and any salts.
- Remove the solvent under reduced pressure to obtain the crude intermediate, 4-(4-methylpiperazin-1-yl)benzonitrile.

• Nitrile Reduction:

- Carefully add the crude intermediate to a suspension of a reducing agent, such as LiAlH₄, in an anhydrous solvent like ether or THF, under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at room temperature or with gentle reflux until the reduction is complete.
- Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.

- Filter the resulting precipitate and wash it with an organic solvent.
- Combine the organic filtrates and dry them over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude **4-(4-Methylpiperazino)benzylamine**.

• Purification:

- The crude product can be purified by various methods, including vacuum distillation or by converting it to its hydrochloride salt.
- To form the salt, dissolve the crude amine in an organic solvent and add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.
- The purified salt can then be converted back to the free base by treatment with a base like sodium hydroxide and extraction into an organic solvent.

General Analytical Method: HPLC-UV for Piperazine Derivatives

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis and purity determination of piperazine-containing compounds. Since the benzylamine moiety contains a chromophore, direct UV detection is feasible.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions would need to be optimized.
- Flow Rate: Typically 1.0 mL/min.

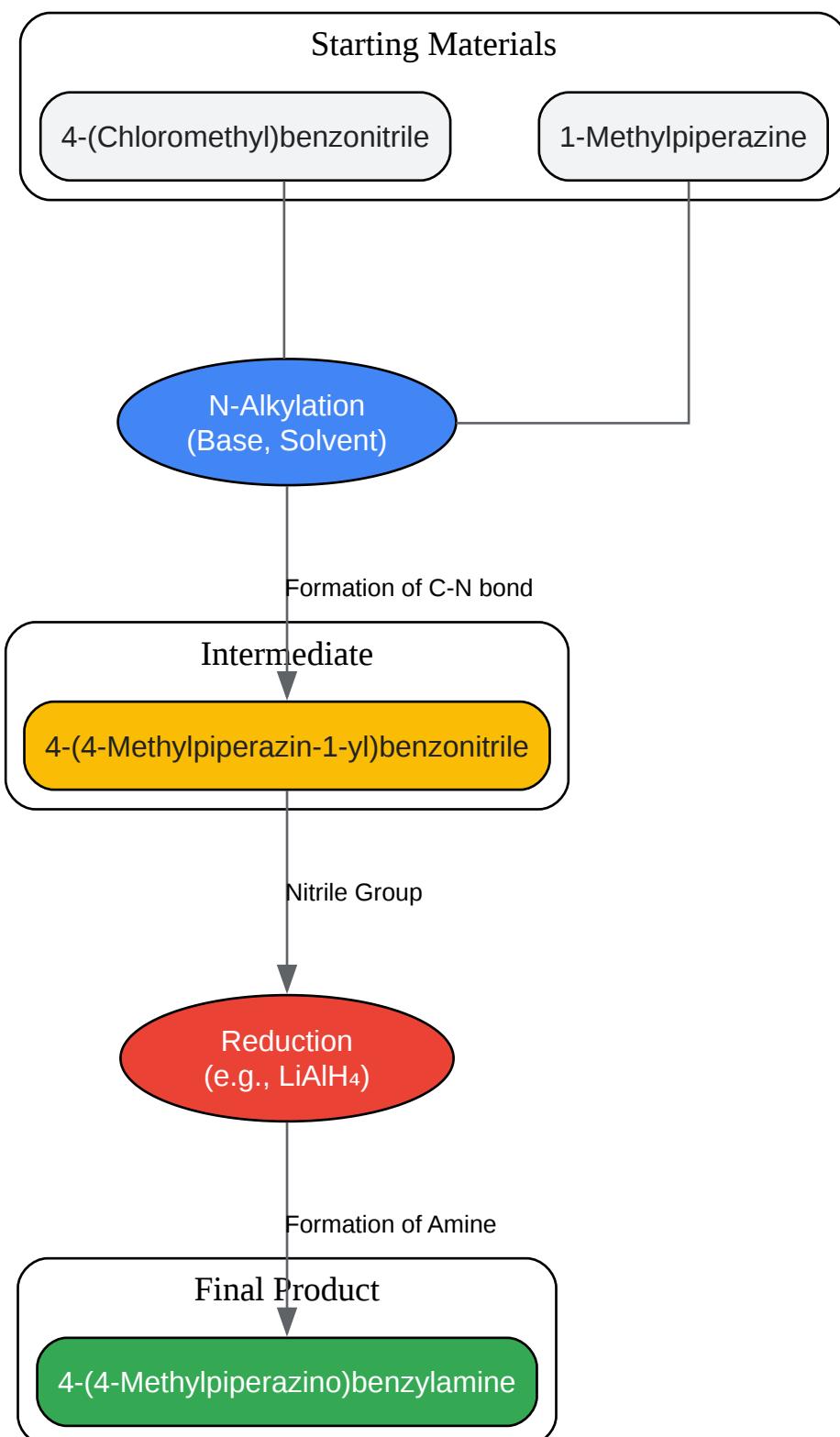
- **Detection Wavelength:** The UV detector should be set to a wavelength where the compound has significant absorbance, likely around 254 nm.
- **Injection Volume:** 10-20 μL .

Procedure:

- **Standard Preparation:** Prepare a stock solution of a reference standard of **4-(4-Methylpiperazino)benzylamine** of known concentration in a suitable diluent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.
- **Sample Preparation:** Accurately weigh and dissolve the sample in the diluent to a known concentration.
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Quantification:** Identify the peak corresponding to **4-(4-Methylpiperazino)benzylamine** in the sample chromatogram by comparing its retention time with that of the standard. The purity can be determined by the area percentage of the main peak, and the concentration can be calculated from the calibration curve.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of **4-(4-Methylpiperazino)benzylamine**, as described in the experimental protocol.

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References

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